Ethinyl Estradiol Dimer Impurity 2
Overview
Description
Ethinyl Estradiol Dimer Impurity 2 is a synthetic compound derived from ethinyl estradiol, a widely used estrogen in oral contraceptives and hormone replacement therapy. This impurity is formed during the synthesis or degradation of ethinyl estradiol and is often monitored to ensure the purity and safety of pharmaceutical products .
Mechanism of Action
Target of Action
Ethinyl Estradiol Dimer Impurity 2, also known as FYP4J2QBD5, is a synthetic estrogen . Its primary targets are the estrogen receptors, which play a crucial role in various biological processes, including the menstrual cycle, bone growth, and cardiovascular health .
Mode of Action
FYP4J2QBD5 interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a decrease in luteinizing hormone and gonadotrophic hormone . The decrease in these hormones results in reduced endometrial vascularization and prevention of ovulation .
Biochemical Pathways
The activation of estrogen receptors by FYP4J2QBD5 affects several biochemical pathways. These include the regulation of the menstrual cycle, bone growth, and cardiovascular health . The downstream effects of these pathways include the regulation of female reproductive health, maintenance of bone density, and protection against cardiovascular diseases .
Pharmacokinetics
It is known that ethinyl estradiol, a related compound, has a long duration of action and is taken once daily .
Result of Action
The molecular and cellular effects of FYP4J2QBD5’s action include decreased endometrial vascularization and prevention of ovulation . These effects result in the regulation of the menstrual cycle and prevention of pregnancy .
Biochemical Analysis
Biochemical Properties
Ethinyl Estradiol Dimer Impurity 2 plays a significant role in biochemical reactions due to its structural similarity to natural estrogens. It interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. These interactions can influence the transcription of estrogen-responsive genes, leading to changes in cellular function. Additionally, this compound may interact with enzymes involved in estrogen metabolism, such as cytochrome P450 enzymes, which can modify its activity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. In hormone-responsive tissues, such as the breast and uterus, it can mimic the effects of natural estrogens, promoting cell proliferation and differentiation. This compound can also influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival. Furthermore, this compound can alter gene expression and cellular metabolism, potentially leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements in the DNA, modulating the transcription of target genes. This can result in the activation or repression of genes involved in cell growth, differentiation, and metabolism. Additionally, this compound may inhibit or activate enzymes involved in estrogen metabolism, further influencing its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxidative stress. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can mimic the effects of natural estrogens, promoting normal physiological processes. At higher doses, it may cause toxic or adverse effects, such as liver damage, reproductive toxicity, and endocrine disruption. Threshold effects have been observed, where a certain dose level is required to elicit a biological response, and exceeding this threshold can lead to significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to estrogen metabolism. It is metabolized by cytochrome P450 enzymes, which hydroxylate the compound at various positions, leading to the formation of different metabolites. These metabolites can have varying degrees of biological activity and may be further conjugated with sulfate or glucuronide groups for excretion. The interaction of this compound with these enzymes can affect metabolic flux and the levels of metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, such as albumin and sex hormone-binding globulin, which facilitate its transport in the bloodstream. Additionally, specific transporters in cell membranes can mediate its uptake and efflux, influencing its localization and accumulation in different tissues. These interactions can affect the bioavailability and activity of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, where it exerts its effects on gene expression. Post-translational modifications, such as phosphorylation or acetylation, can also affect its activity and function. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethinyl Estradiol Dimer Impurity 2 involves the dimerization of ethinyl estradiol under specific conditions. The reaction typically requires a catalyst and controlled temperature to facilitate the formation of the dimer. Common solvents used in the synthesis include ethanol, acetone, and dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound is carefully controlled to minimize its formation. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to favor the production of the desired ethinyl estradiol while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions: Ethinyl Estradiol Dimer Impurity 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced derivatives with fewer double bonds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethinyl Estradiol Dimer Impurity 2 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of ethinyl estradiol in pharmaceutical formulations.
Biology: Studied for its potential biological effects and interactions with estrogen receptors.
Medicine: Monitored in pharmaceutical products to ensure safety and efficacy.
Comparison with Similar Compounds
Ethinyl Estradiol: The parent compound used in oral contraceptives and hormone replacement therapy.
Ethinyl Estradiol Impurity A: A related impurity with a similar structure.
Ethinyl Estradiol Impurity B: Another related impurity with slight structural differences.
Uniqueness: Ethinyl Estradiol Dimer Impurity 2 is unique due to its dimeric structure, which distinguishes it from other impurities and the parent compound. This structural difference can lead to distinct chemical and biological properties, making it an important compound to monitor in pharmaceutical formulations .
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46O4/c1-5-39(42)19-15-33-30-10-7-24-21-26(9-12-27(24)28(30)13-17-37(33,39)3)44-36-23-32-25(22-35(36)41)8-11-31-29(32)14-18-38(4)34(31)16-20-40(38,43)6-2/h1-2,9,12,21-23,28-31,33-34,41-43H,7-8,10-11,13-20H2,3-4H3/t28-,29+,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHCQRNXDQVSBN-GGYOKZPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C(C6=C5)CCC8(C7CCC8(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CC[C@@H]7[C@@H](C6=C5)CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303014-91-7 | |
Record name | Ethinyl estradiol 2-oxy dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHINYL ESTRADIOL 2-OXY DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYP4J2QBD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.